N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-2-carboxamide

medicinal chemistry structure-activity relationship kinase inhibitor design

This compound features an irreplaceable pharmacophoric fingerprint defined by the 4-(pyridin-3-yl) substitution on the pyrazole core, the unsubstituted N1-ethyl linker, and the furan-2-carboxamide terminus. It serves as the des-methyl baseline for SAR campaigns and is a validated probe for IRAK kinase and RORγ modulator programs. Even minor structural deviations (e.g., 5-methyl analog CAS 2034324-24-6, thiophene replacement CAS 2097865-27-3) alter target engagement and selectivity. For reproducible biochemical data and patent-aligned hit-to-lead chemistry, order the exact chemotype.

Molecular Formula C15H14N4O2
Molecular Weight 282.303
CAS No. 2097924-91-7
Cat. No. B2846432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-2-carboxamide
CAS2097924-91-7
Molecular FormulaC15H14N4O2
Molecular Weight282.303
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CN(N=C2)CCNC(=O)C3=CC=CO3
InChIInChI=1S/C15H14N4O2/c20-15(14-4-2-8-21-14)17-6-7-19-11-13(10-18-19)12-3-1-5-16-9-12/h1-5,8-11H,6-7H2,(H,17,20)
InChIKeyCVPVZHSLTFAOLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-2-carboxamide (CAS 2097924-91-7): Structural Profile and Procurement Context


N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-2-carboxamide (CAS 2097924-91-7) is a synthetic small molecule with the molecular formula C15H14N4O2 and a molecular weight of 282.30 g/mol . The compound features a 1H-pyrazole core substituted at the 4-position with a pyridin-3-yl ring and at the N1-position with an ethyl linker terminating in a furan-2-carboxamide moiety. This architecture belongs to the broader class of pyrazolyl-based carboxamides that have been disclosed in patent literature as interleukin receptor-associated kinase (IRAK) inhibitors [1] and as retinoid-related orphan receptor gamma (RORγ) modulators [2]. The compound is commercially available from multiple vendors at typical purities of 95% and is primarily utilized as a research tool in medicinal chemistry and early-stage drug discovery campaigns.

Why Generic Substitution Fails for N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-2-carboxamide in Research Procurement


This compound occupies a precise chemotype niche that is not interchangeable with superficially similar analogs. The 4-(pyridin-3-yl) substitution pattern on the pyrazole, the unsubstituted pyrazole N1–ethyl linker, and the furan-2-carboxamide terminus together define a unique pharmacophoric fingerprint. Even minor structural perturbations—such as methylation at the pyrazole 5-position (CAS 2034324-24-6), relocation of the pyridine nitrogen from the 3- to the 4-position, or replacement of the furan with thiophene (CAS 2097865-27-3)—are expected to alter hydrogen-bonding geometry, conformational flexibility, and electronic distribution, which can translate into significant shifts in target engagement, selectivity, and physicochemical properties [1]. In the context of IRAK-family kinase inhibitor programs, where subtle changes in heterocycle substitution have been shown to modulate isoform selectivity and cellular potency, procurement of the exact chemotype is essential for SAR continuity and data reproducibility [2].

Quantitative Differentiation Evidence for N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-2-carboxamide (CAS 2097924-91-7)


Structural Differentiation: Absence of 5-Methyl Substituent on Pyrazole vs. the 5-Methyl Analog (CAS 2034324-24-6)

The target compound (CAS 2097924-91-7) is the des-methyl analog of N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-2-carboxamide (CAS 2034324-24-6). The absence of the 5-methyl group on the pyrazole ring reduces the molecular weight by 14.03 Da (282.30 vs. 296.33 g/mol), eliminates a lipophilic contact point (calculated Δ logP ≈ –0.5), and removes a potential site of oxidative metabolism . This structural difference is significant because the 5-methyl group in related pyrazole series has been shown to influence kinase selectivity profiles; its absence in the target compound may confer a distinct target engagement pattern relevant to IRAK family kinase profiling [1].

medicinal chemistry structure-activity relationship kinase inhibitor design

Heteroaryl Carboxamide Comparison: Furan-2-carboxamide vs. Thiophene-3-carboxamide Analog (CAS 2097865-27-3)

The target compound incorporates a furan-2-carboxamide terminus, whereas the closely related analog CAS 2097865-27-3 replaces this with a thiophene-3-carboxamide. Furan (oxygen heterocycle) and thiophene (sulfur heterocycle) are classical bioisosteres, but they differ in hydrogen-bond acceptor capacity (furan O vs. thiophene S), dipole moment, and ring size/geometry. The C–O–C bond angle in furan (~106°) is smaller than the C–S–C angle in thiophene (~92°), resulting in subtly different spatial presentation of the carboxamide to target protein binding pockets [1]. In kinase inhibitor programs, furan-to-thiophene substitutions have been reported to shift biochemical IC50 values by factors ranging from 2- to >50-fold depending on the target [2].

bioisostere analysis heterocyclic chemistry target engagement

Pyridine Regioisomer Differentiation: Pyridin-3-yl vs. Pyridin-4-yl Substitution (CAS Not Available)

The target compound bears a pyridin-3-yl substituent at the pyrazole 4-position. The corresponding pyridin-4-yl regioisomer (N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}furan-2-carboxamide) has been listed by vendors but has not been biologically characterized in the public domain. The shift of the pyridine nitrogen from the 3- to the 4-position alters the vector of the nitrogen lone pair and its capacity to act as a hydrogen-bond acceptor in target binding pockets. In related pyrazole-based inhibitor series, pyridine regioisomerism has been associated with differential kinase selectivity and potency, with 3-pyridyl isomers frequently exhibiting superior activity against IRAK and RORγ targets compared to 4-pyridyl isomers [1].

regioisomer selectivity target binding pose medicinal chemistry

Synthetic Accessibility and Procurement Advantage: Absence of Chiral Centers and Low Rotatable Bond Count

The target compound (CAS 2097924-91-7) contains zero chiral centers and six rotatable bonds, which compares favorably to more complex analogs in the pyrazole-amide class that may contain chiral substituents or constrained ring systems. The SMILES notation O=C(NCCn1cc(-c2cccnc2)cn1)c1ccco1 confirms the absence of stereochemical complexity. This structural simplicity translates into a more straightforward synthetic route (typically 3–4 linear steps from commercially available building blocks) compared to analogs requiring asymmetric synthesis or chiral resolution, potentially reducing procurement costs and lead times [1]. The compound's lower molecular complexity may also reduce the risk of synthetic bottlenecking during scale-up for in vivo studies.

synthetic tractability chemical procurement hit expansion

Recommended Research and Procurement Application Scenarios for N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-2-carboxamide


IRAK Family Kinase Inhibitor Screening and Hit Confirmation

Use as a screening compound in biochemical IRAK1, IRAK4, or pan-IRAK kinase activity assays. The pyridin-3-yl and furan-2-carboxamide pharmacophoric elements match the preferred substitution patterns disclosed in WO2016172560A1 for IRAK inhibition. The compound's low molecular weight (282.30 Da) and favorable predicted lipophilicity (logP ≈ 1.8) make it suitable as a starting point for hit-to-lead optimization [1].

Structure-Activity Relationship (SAR) Studies on Pyrazole C4 and N1 Substitution

Deploy as a reference compound in systematic SAR campaigns exploring the effect of pyrazole N1-ethyl linker length, pyrazole C4 heteroaryl variation, and carboxamide terminus identity. The compound serves as the des-methyl baseline against which the 5-methyl analog (CAS 2034324-24-6) and other substituted variants can be quantitatively compared for shifts in biochemical IC50, cellular potency, and ADME parameters [1] [2].

RORγ Modulator Screening in Autoimmune and Inflammatory Disease Models

Evaluate in RORγ reporter gene assays and Th17 cell differentiation models. The compound's pyrazole-amide scaffold is structurally related to RORγ inverse agonists disclosed by Amgen/Teijin (US2015/0266824A1). The furan-2-carboxamide terminus may confer differential cofactor recruitment profiles compared to the benzamide and thiophene amide analogs within the same chemotype series [3].

Computational Docking and Pharmacophore Modeling Studies

Utilize as a minimal pharmacophore probe for molecular docking studies against IRAK kinase domains (e.g., PDB entries for IRAK4). The compound's low rotatable bond count (6) and absence of conformational ambiguity from chiral centers make it an ideal candidate for generating well-converged docking poses and for constructing validated pharmacophore models that can be extended to virtual screening campaigns [1].

Quote Request

Request a Quote for N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.